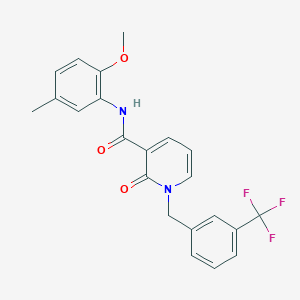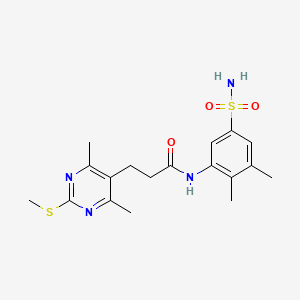
2-(2-Hydroxyethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl acrylate is a reactive monomer used as a crosslinking agent for resins, plastics, and rubber modifiers . It acts as a reagent for protection of the 5’-phosphate of nucleotides as 2-pyridylethyl (Pet) esters .
Synthesis Analysis
Hydrogels of poly (2-hydroxyethyl methacrylate) (pHEMA) are synthesized via free radical polymerization in the absence of solvents or cross-linking agents . Another method involves the reaction of piperazine and piperazine dihydrochloride in solvent to prepare piperazine monohydrochloride .Molecular Structure Analysis
The molecular structure of similar compounds like Bis(2-hydroxyethyl) terephthalate (BHET) units on crystalline structure, polymorphism and hydrolysis degradation of poly (butylene adipate-ethylene terephthalate) random copolyesters have been studied .Chemical Reactions Analysis
Hydroxyethylmethacrylate readily polymerizes . It forms homopolymers and copolymers . Free-radical polymerization of 2-hydroxyethyl methacrylate (HEMA) has also been studied .Physical And Chemical Properties Analysis
Hydrogels of poly (2-hydroxyethyl methacrylate) (pHEMA) have excellent dimensional stability and high thermal stability . They show good resistance to various organic solvents .Applications De Recherche Scientifique
- pHEMA Hydrogels : Hydrogels based on poly(2-hydroxyethyl methacrylate) (pHEMA) have excellent biocompatibility and cytocompatibility. Researchers have synthesized pHEMA hydrogels via free radical polymerization without solvents or cross-linking agents. These hydrogels exhibit high thermal stability, dimensional stability, and a degree of swelling in ethanol. In vitro tests demonstrate their cell viability, making them promising for biomedical applications .
- Hybrid Biocomposite Hydrogels : pHEMA has been combined with hydroxyapatite (HA) to create hybrid biocomposite hydrogels. These materials hold promise for bone regeneration due to their biocompatibility and minimal immunological response from host tissues .
- Copper-Doped pHEMA Hydrogels : Researchers have explored copper-doped pHEMA hydrogels. These hydrogels were evaluated for cytotoxicity using supernatant extracts. Understanding their safety profiles is crucial for potential applications .
- TEGDMA and HEMA : TEGDMA (triethylene glycol dimethacrylate) and HEMA (2-hydroxyethyl methacrylate) are resin monomers commonly used in dental materials. Researchers have investigated their impact on oral melanocytes using a primary human epidermal melanocyte model .
Biomedical Hydrogels
Bone Regeneration
Cytotoxicity Studies
Dental Resin Monomers
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-hydroxyethyl)-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-6-5-12-10(14)7-8-3-1-2-4-9(8)11-12/h7,13H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLLIXOXIIITHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B2493193.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2493194.png)
![3-Fluoro-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2493195.png)
![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2493198.png)
![[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B2493200.png)
![3-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2493201.png)
![3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2493204.png)
![7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2493205.png)

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2493208.png)

![(Z)-2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2493211.png)